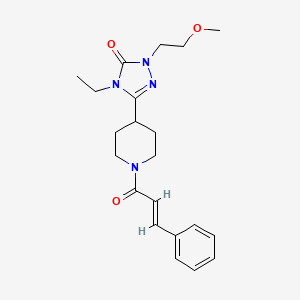
(E)-3-(1-cinnamoylpiperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-cinnamoylpiperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(1-cinnamoylpiperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound belonging to the triazole family. This compound has garnered attention due to its potential pharmacological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial effects. The following sections will explore its biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C26H37N5OS. Its structure includes a piperidine ring and a triazole moiety, which are known for their roles in various biological activities. The crystal structure analysis reveals that the piperazine ring adopts a chair conformation while the triazole forms dihedral angles with adjacent rings, contributing to its three-dimensional shape and biological interactions .
Pharmacological Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities:
- Antimicrobial Activity : Triazoles have been reported to possess significant antibacterial and antifungal properties. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This makes it a potential therapeutic agent for inflammatory diseases .
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects comparable to conventional pain relievers, which could be beneficial in pain management protocols .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Among the tested compounds, those similar to this compound demonstrated significant inhibition zones, indicating strong antibacterial activity.
- In Vivo Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests its potential use in treating inflammatory conditions.
- Cytotoxicity Assays : The cytotoxic effects of this compound were assessed on various cancer cell lines. Results indicated that it selectively inhibited cell proliferation in certain cancer types while showing minimal toxicity to normal cells.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-ethyl-2-(2-methoxyethyl)-5-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-3-24-20(22-25(21(24)27)15-16-28-2)18-11-13-23(14-12-18)19(26)10-9-17-7-5-4-6-8-17/h4-10,18H,3,11-16H2,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFDOIRASZRKDL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














